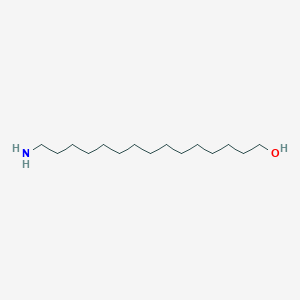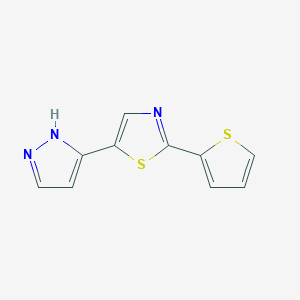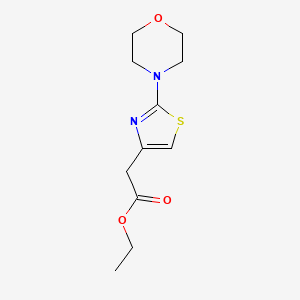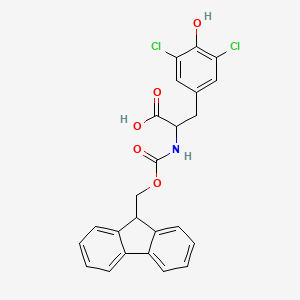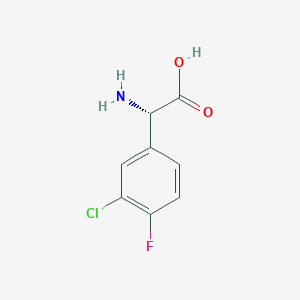
2,2-Dimethylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18 It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a heptene backbone with two methyl groups attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-3-ene can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylpentane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydration of 2,2-dimethylheptanol using an acid catalyst, such as sulfuric acid, to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,2-dimethylheptane.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethylheptanol, 2,2-dimethylheptanone, or 2,2-dimethylheptanoic acid.
Reduction: The major product is 2,2-dimethylheptane.
Substitution: Dihalogenated products such as 2,2-dimethyl-3,4-dibromoheptane.
Aplicaciones Científicas De Investigación
2,2-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.
Comparación Con Compuestos Similares
2,2-Dimethylhept-3-ene can be compared with other similar alkenes, such as:
2,2-Dimethylhex-3-ene: Similar structure but with a shorter carbon chain.
3-Ethyl-2,2-dimethylhept-3-ene: Contains an additional ethyl group, leading to different reactivity and properties.
2,2-Dimethyl-3-hexene: Another isomer with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C9H18 |
|---|---|
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2,2-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
BQOCYCICSYUPRF-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




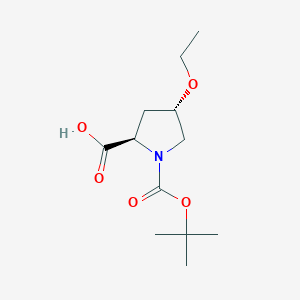
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)

